GRGDSP vs. Cyclic RGD Peptides: >50-Fold Difference in α5β1 Integrin Binding Affinity
GRGDSP is a less potent inhibitor of the α5β1 integrin compared to optimized cyclic RGD peptides. In a scintillation proximity assay measuring displacement of ¹²⁵I-fibronectin, GRGDSP exhibited an IC₅₀ of 2.6 µM, whereas the cyclic peptide cRGDGF was significantly more potent with an IC₅₀ of 0.045 µM [1].
| Evidence Dimension | Inhibition of ¹²⁵I-fibronectin binding to α5β1 integrin |
|---|---|
| Target Compound Data | IC₅₀ = 2.6 µM |
| Comparator Or Baseline | cRGDGF (cyclic RGD peptide), IC₅₀ = 0.045 µM |
| Quantified Difference | cRGDGF is approximately 58-fold more potent than GRGDSP |
| Conditions | Scintillation Proximity Assay (SPA) using α5β1 integrin captured from CHO cell lysates |
Why This Matters
This quantitative difference informs researchers when to select GRGDSP for broad integrin inhibition versus a cyclic peptide for high-potency α5β1 targeting.
- [1] Scintillation proximity assay to measure binding of soluble fibronectin to antibody-captured alpha 5 beta 1 integrin. (1995). View Source
